molecular formula C8H8BrN3 B1291737 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1016842-99-1

5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1291737
CAS No.: 1016842-99-1
M. Wt: 226.07 g/mol
InChI Key: RUOIWGDTWAGEOP-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1016842-99-1) is a high-value brominated heterocyclic compound that serves as a versatile and essential building block in organic and medicinal chemistry research . The core pyrazolo[3,4-b]pyridine structure is of significant scientific interest due to its close resemblance to purine bases, making it a privileged scaffold in the design of biologically active molecules . The bromine atom at the 5-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling the rapid exploration of chemical space around this core structure . This allows researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. This compound is specifically designed for the synthesis of more complex molecules, with prominent applications in the development of kinase inhibitors . Its utility as a key intermediate has been demonstrated in the construction of potential therapeutic agents, including Tropomyosin receptor kinase (TRK) inhibitors for cancer research . The predefined methyl groups at the N1 and C3 positions simplify the synthetic strategy by blocking these reactive sites and directing subsequent reactions to the bromo substituent. With a molecular formula of C8H8BrN3 and a molecular weight of 226.07 , it is supplied to exacting standards to ensure consistent performance in research applications. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-1,3-dimethylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-7-3-6(9)4-10-8(7)12(2)11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOIWGDTWAGEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016842-99-1
Record name 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
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Preparation Methods

Synthesis via Bromination of Pyrazolo[3,4-b]pyridine Derivatives

One common method involves the bromination of pre-synthesized 1,3-dimethylpyrazolo[3,4-b]pyridine derivatives. This approach uses brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Reaction Scheme:

  • Start with 1,3-dimethylpyrazolo[3,4-b]pyridine as the core structure.
  • React the compound with NBS in a polar aprotic solvent (e.g., acetonitrile or DMF) at room temperature.
  • Monitor the reaction progress via thin-layer chromatography (TLC).
  • Purify the resulting product using column chromatography.

Key Notes:

  • This method ensures selective bromination at the 5-position due to electronic and steric factors.
  • Typical yields range between 70% and 85% depending on reaction conditions and purification efficiency.

Cyclization Approach Using Brominated Precursors

This method involves constructing the pyrazolo[3,4-b]pyridine core from brominated precursors through cyclization reactions.

Procedure:

  • Use a brominated pyridine derivative as the starting material.
  • React it with hydrazine derivatives under reflux in ethanol or another polar solvent.
  • The cyclization process forms the pyrazole ring while retaining the bromine substituent at position 5.

Advantages:

  • High regioselectivity for bromine placement.
  • Straightforward reaction conditions suitable for scaling up.

Yields: Typically range from 60% to 80%.

One-Pot Synthesis via Modified Japp–Klingemann Reaction

A more recent protocol employs a one-pot approach combining azo-coupling and cyclization steps to synthesize pyrazolo[3,4-b]pyridines with functionalized groups like bromine.

Steps:

  • Start with a suitable nitropyridine derivative.
  • Perform an azo-coupling reaction with arenediazonium salts in an organic solvent.
  • Cyclize the intermediate using hydrazine hydrate or similar nucleophiles.
  • Introduce bromine functionality either during or after cyclization using NBS or elemental bromine.

Mechanism Highlights:

  • The reaction proceeds through nucleophilic substitution (SNAr) followed by intramolecular cyclization.
  • Bromination occurs selectively at position 5 due to steric and electronic effects.

Key Benefits:

  • Combines multiple steps into a single procedure, reducing reaction time and improving overall efficiency.
  • Yields are typically in the range of 75%–90%.

Bromination Using Halogen Exchange Reactions

Another method utilizes halogen exchange reactions where a pre-halogenated pyrazolo[3,4-b]pyridine undergoes substitution to introduce bromine.

Reaction Details:

  • Use an iodinated pyrazolo[3,4-b]pyridine as the starting material.
  • Treat it with a brominating agent such as copper(I) bromide (CuBr) in an organic solvent like acetonitrile.
  • Isolate and purify the product through crystallization or chromatography.

Advantages:

  • High selectivity for bromine substitution.
  • Minimal side reactions due to mild conditions.

Comparative Analysis of Methods

Method Key Reagents/Conditions Yield (%) Advantages
Bromination of Pyrazolo Core NBS in DMF/acetonitrile 70–85 Simple, selective
Cyclization from Brominated Precursors Hydrazine derivatives in reflux ethanol 60–80 Regioselective, scalable
One-Pot Japp–Klingemann Reaction Arenediazonium salts + NBS 75–90 Time-efficient, high yield
Halogen Exchange CuBr in acetonitrile ~80 Mild conditions

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted pyrazolo[3,4-b]pyridine derivative.

Scientific Research Applications

5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been studied as inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The inhibition of TRKs can lead to reduced cancer cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7)

  • Structure : Differs by an ester group (-COOEt) at position 3.
  • Synthesis : Synthesized via bromination of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methyl ester, followed by hydrolysis .
  • Applications : Intermediate in drug discovery, particularly for kinase inhibitors.
Property 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine Ethyl 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Molecular Formula C₈H₈BrN₃ C₉H₈BrN₃O₂
Molecular Weight (g/mol) 226.08 270.08
Key Functional Group -CH₃ (positions 1,3) -COOEt (position 3)
CCS [M+H]⁺ (Ų) 158.8 Not reported

5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 893722-46-8)

  • Structure : Chlorine replaces the 3-methyl group.
  • Physicochemical Properties :
    • Molecular Weight: 232.46 g/mol
    • XLogP3: 2.5 (higher lipophilicity than the dimethyl analog)
    • Hydrogen Bond Acceptor Count: 2 .
  • Applications : Used in cross-coupling reactions for functionalization.

Hybrids with Triazole Moieties

Example: 5-Bromo-1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine (Compound 21 in ):

  • Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) links the triazole to the pyrazolo-pyridine core.
  • Key Spectral Data :
    • ¹H NMR (CDCl₃): δ 8.57 (d, J = 2.1 Hz, 1H), 2.54 (s, 3H).
    • MS (ESI): m/z 405.0 [M+H]⁺ .

Pyrrolo[2,3-b]pyridine Derivatives

Example: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde ():

  • Structural Difference : Replaces pyrazole with pyrrole, altering electronic properties.
  • Synthesis : Synthesized via Vilsmeier-Haack reaction (67% yield) .
  • Applications : Intermediate for Suzuki-Miyaura couplings to introduce aryl groups .

Substituted Pyrazolo[3,4-b]pyridines with Cardiotonic Activity

Example: 5-(3-Ethyl-4-pyridinyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine ():

  • Synthesis: Condensation of α-(3-ethyl-4-pyridinyl)-β-dimethylaminoacrolein with 5-amino-1,3-dimethyl-1H-pyrazole.
  • Activity : Demonstrates phosphodiesterase III inhibition, enhancing cardiac contractility .

Biological Activity

5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom at the 5-position and two methyl groups at the 1 and 3 positions of the pyrazole ring. Its molecular formula is C8H8BrN3C_8H_8BrN_3 with a molecular weight of approximately 216.06 g/mol. This unique structure allows it to participate in various biochemical interactions.

This compound has been identified as an inhibitor of tropomyosin receptor kinases (TRKs), which play a critical role in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, inhibiting their activity and affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition has been linked to reduced proliferation in cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Cellular Effects

The compound influences various cellular processes:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that it effectively inhibits the growth of certain cancer cell lines through modulation of critical signaling pathways .
  • Antimicrobial Activity : Research has shown moderate antimicrobial activity against specific bacterial and fungal strains, indicating potential as an antimicrobial agent .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation in MCF-7 and HCT-116 cells. The mechanism was attributed to the compound's ability to interfere with key signaling pathways involved in tumor growth .

Case Study 2: Enzyme Inhibition

In another study, the compound was evaluated for its inhibitory effects on cytochrome P450 enzymes (CYP). This inhibition suggests that it may affect drug metabolism and pharmacokinetics when co-administered with other medications .

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

Study Focus Findings
Study 1Cancer Cell LinesInhibited proliferation in MCF-7 and HCT-116 cells via TRK inhibition .
Study 2Enzyme InteractionInhibited CYP enzymes affecting drug metabolism .
Study 3Antimicrobial ActivityModerate activity against bacterial strains; further research needed .
Study 4Structure-Activity RelationshipIdentified as a promising scaffold for developing TBK1 inhibitors with potential anticancer properties .

Q & A

Advanced Question

  • Antileishmanial Activity : 3'-Diethylaminomethyl substituents enhance activity (IC50_{50} = 0.12–0.39 µM) by improving hydrophobic interactions and membrane permeability. QSAR models highlight log P and steric parameters (e.g., Sterimol L/B2) as critical .
  • Antimicrobial Activity : Para-methyl or chloro substituents on phenyl rings reduce potency, while electron-withdrawing groups improve activity against P. aeruginosa and E. coli .
  • Kinase Inhibition : FGFR1 inhibition correlates with 1H-pyrazolo[3,4-b]pyridine scaffolds bearing electron-deficient aryl groups at C3 and C6 .

What safety considerations are critical when handling brominated pyrazolo[3,4-b]pyridines?

Basic Question

  • Toxicity : Limited data exist, but brominated heterocycles may release HBr under heat. Use fume hoods and PPE (gloves, goggles).
  • Stability : Avoid exposure to strong oxidizers or high temperatures. Store in inert atmospheres (N2_2 or Ar) at –20°C .

How do pyrazolo[3,4-b]pyridine derivatives act as FGFR kinase inhibitors?

Advanced Question
These compounds bind to the ATP pocket of FGFR1 via hydrogen bonds with the hinge region (e.g., N–H of pyrazole to Ala564). Substituents at C3 (e.g., 4-fluorophenyl) enhance selectivity over VEGFR2. In vivo studies in H1581 xenografts show tumor regression (TGI >70%) at 50 mg/kg doses .

What mechanisms underlie the antileishmanial activity of 4-anilino-pyrazolo[3,4-b]pyridines?

Advanced Question
Active derivatives disrupt mitochondrial membrane potential in Leishmania amazonensis promastigotes. Molecular modeling suggests structural mimicry of amodiaquine, targeting cytochrome b5_5 reductase. Log P values (2.5–3.5) optimize cellular uptake and target engagement .

How are quantum chemical studies applied to predict nonlinear optical (NLO) properties?

Advanced Question
DFT calculations (e.g., B3LYP/6-311++G(d,p)) determine hyperpolarizability (β) and dipole moments. For HMBPP , a pyrazolo[3,4-b]pyridine derivative, high β values (~1.5 × 1030^{-30} esu) suggest potential in optoelectronics. Thermodynamic studies (ΔG, ΔH) further validate stability .

What computational strategies optimize pyrazolo[3,4-b]pyridine-based drug candidates?

Advanced Question

  • Docking : AutoDock or Glide models predict binding modes to kinases (e.g., FGFR1) or parasitic enzymes.
  • MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns).
  • QSAR : Hansch analysis links substituent hydrophobicity (π) and molar refractivity (MR) to bioactivity .

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